molecular formula C20H16ClN3O B2868632 3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile CAS No. 320424-87-1

3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile

Cat. No. B2868632
CAS RN: 320424-87-1
M. Wt: 349.82
InChI Key: LSIAMBSCPZWFCG-MDZDMXLPSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an isoxazole, an aromatic compound, etc.) .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often involves multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with various reagents, under different conditions .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Spectroscopic Characterization and NLO Properties

Studies have explored the detailed structural parameters and spectroscopic characterization of related compounds, providing insights into their molecular structure, absorption, and emission spectra. For instance, research on 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes using DFT and TD-DFT calculations revealed insights into their optimized molecular structure, IR, NMR, and UV–Vis absorption and fluorescence emission spectra. These studies also delve into non-linear optical (NLO) properties and charge distributions, which are crucial for interpreting the potential biological and corrosion inhibition applications of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photophysical and Photochemical Properties

The mechanism of trans-cis photoisomerization in related vinyl compounds has been investigated through quantum-chemical studies. Such investigations offer insights into the isomerization processes, which occur in the excited singlet state, and the characterization of electronic absorption spectra. These findings are significant for understanding the photostability and photoresponsive behavior of these compounds, which could have implications in the development of novel photonic materials and switches (Jansone et al., 2012).

Applications in Novel Materials

Research on the synthesis, characterization, and antimicrobial activity of acrylic copolymers incorporating chlorophenyl methacrylate demonstrates the potential of these compounds in creating materials with specific functional properties. The antimicrobial activity of these copolymers against selected microorganisms suggests their applicability in medical and hygiene products (Patel et al., 2003).

Luminescence Sensing

Certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks (MOFs) have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. These MOFs exhibit characteristic luminescence of Eu(3+) or Tb(3+), making them potential fluorescence sensors for detecting specific chemicals. This application highlights the importance of these compounds in the development of sensing technologies (Shi et al., 2015).

Mechanism of Action

If the compound is biologically active, the mechanism of action would describe how it interacts with biological systems or processes .

Safety and Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact .

properties

IUPAC Name

3-(2-chlorophenyl)-5-[(E)-2-(3,4-dimethylanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c1-13-7-8-15(11-14(13)2)23-10-9-19-17(12-22)20(24-25-19)16-5-3-4-6-18(16)21/h3-11,23H,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIAMBSCPZWFCG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile

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